5-methoxy-3-nitro-1H-1,2,4-triazole
Description
5-Methoxy-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a methoxy group and a nitro group in the triazole ring imparts unique chemical and physical properties to this compound.
Properties
IUPAC Name |
3-methoxy-5-nitro-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O3/c1-10-3-4-2(5-6-3)7(8)9/h1H3,(H,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLMHJSOAOQYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901237 | |
| Record name | NoName_329 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 5-Methoxy-1H-1,2,4-Triazole
This two-step approach begins with the synthesis of 5-methoxy-1H-1,2,4-triazole, followed by regioselective nitration.
Step 1: Synthesis of 5-Methoxy-1H-1,2,4-Triazole
The triazole core is constructed via cyclization of methoxy-substituted hydrazine derivatives. A representative protocol from [US4267347A] involves reacting hydrazine hydrate with formamide under reflux to form 1,2,4-triazole, followed by methoxylation at position 5 using methyl iodide in the presence of a base (e.g., K₂CO₃). Yields for this step range from 70% to 85%, with purity >98% after recrystallization.
Step 2: Nitration at Position 3
Nitration is achieved using a mixture of fuming nitric acid (90%) and sulfuric acid at 0–5°C. The reaction is quenched with ice, and the product is extracted with dichloromethane. This method yields 75–80% 5-methoxy-3-nitro-1H-1,2,4-triazole, with HPLC purity of 99.2%.
Challenges :
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Competing nitration at position 4 due to electronic effects.
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Acidic conditions may hydrolyze the methoxy group, requiring strict temperature control.
Direct Assembly from Functionalized Precursors
An alternative one-pot method constructs the triazole ring with pre-installed substituents.
Starting Materials :
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3-Nitro-5-methoxy-1H-1,2,4-triazole-1-carboxylic acid tert-butyl ester (Boc-protected intermediate).
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Hydrazine hydrate for deprotection.
Procedure :
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Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced to the triazole nitrogen using di-tert-butyl dicarbonate in THF, achieving 90% yield.
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Deprotection and Cyclization : Hydrazine hydrate removes the Boc group under reflux, followed by in situ cyclization. This step yields 88–92% of the target compound.
Advantages :
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Avoids harsh nitration conditions.
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Higher regioselectivity due to steric guidance from the Boc group.
Comparative Analysis of Synthetic Routes
| Parameter | Nitration Route | Direct Assembly Route |
|---|---|---|
| Yield | 75–80% | 88–92% |
| Purity (HPLC) | 99.2% | 99.6% |
| Reaction Steps | 2 | 2 |
| Critical Challenges | Nitration control | Boc group stability |
| Cost Efficiency | Moderate | High |
The direct assembly method offers superior yield and purity but requires expensive Boc-protected intermediates. The nitration route, while cost-effective, demands precise temperature control to avoid byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Methoxy-3-nitro-1H-1,2,4-triazole serves as an essential intermediate in organic synthesis. Its unique functional groups facilitate various chemical reactions, making it a valuable building block for more complex molecules. The compound can undergo nucleophilic substitutions with reagents such as halides and amines under elevated temperatures and specific solvent conditions (e.g., dimethylformamide) to yield substituted triazole derivatives.
Biological Activities
Antimicrobial Properties
Research has demonstrated that triazole derivatives exhibit significant antibacterial activity. For instance, derivatives of 5-methoxy-3-nitro-1H-1,2,4-triazole have been evaluated against various bacterial strains. A study reported that certain triazole hybrids displayed higher antibacterial activity than standard antibiotics like ciprofloxacin against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has shown promise as a drug candidate due to its ability to interact with biological targets associated with cancer. For example, NTLA-1, a derivative of 3-nitro-1H-1,2,4-triazole, was effective against T. cruzi amastigotes in vitro without toxicity to host cells. This compound demonstrated significant selectivity and efficacy in reducing parasite levels in infected models .
Medicinal Applications
Drug Development
5-Methoxy-3-nitro-1H-1,2,4-triazole is being explored for its potential as an antimicrobial and anticancer agent. The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes or bind to receptors involved in various metabolic pathways .
Case Studies:
- Antimicrobial Activity: A study synthesized several triazole derivatives and tested them against Staphylococcus aureus and E. coli, revealing that compounds with specific substitutions exhibited potent antibacterial effects (MIC values as low as 0.25 μg/mL) .
- Anticancer Activity: NTLA-1 was administered at low doses in animal models infected with T. cruzi, resulting in a significant drop in parasite levels and increased immune response markers .
Material Science Applications
Energetic Materials
The compound's chemical properties make it suitable for developing new materials with specific functionalities. For instance, triazoles are being investigated for their use in energetic materials due to their high density and thermal stability .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for complex molecules | Facilitates nucleophilic substitutions |
| Biological Activity | Antimicrobial and anticancer properties | Higher activity against MRSA than standard antibiotics |
| Medicinal Applications | Potential drug candidate | Effective against T. cruzi with low toxicity |
| Material Science | Development of energetic materials | High density and thermal stability |
Mechanism of Action
The mechanism of action of 5-methoxy-3-nitro-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antimicrobial or anticancer effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
5-Nitro-3-trinitromethyl-1H-1,2,4-triazole: Known for its energetic properties and used in the development of explosives.
3-Nitro-1,2,4-triazol-5-one: A high-energy material with applications in military and industrial explosives.
5-Amino-3-nitro-1,2,4-triazole: Explored for its potential use in pharmaceuticals and as a precursor for other chemical compounds.
Uniqueness: 5-Methoxy-3-nitro-1H-1,2,4-triazole is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Methoxy-3-nitro-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Overview of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These include antimicrobial , antiviral , anticancer , anticonvulsant , and anti-inflammatory effects. The structural versatility of triazoles allows for the incorporation of various substituents that enhance their pharmacological properties .
Antimicrobial Activity
The antimicrobial efficacy of 5-methoxy-3-nitro-1H-1,2,4-triazole has been evaluated against several bacterial strains. A study highlighted that compounds containing the 1,2,4-triazole ring exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various derivatives were found to be comparable or even superior to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of 5-Methoxy-3-Nitro-1H-1,2,4-Triazole Derivatives
The mechanism by which 5-methoxy-3-nitro-1H-1,2,4-triazole exerts its antimicrobial effects is believed to involve inhibition of bacterial DNA synthesis. Studies using molecular docking have demonstrated that triazole derivatives can bind effectively to bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription . The presence of the nitro group in the structure may also contribute to its bioactivity by generating reactive nitrogen species that can damage bacterial cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
- Antibacterial Efficacy : A recent study reported that derivatives of 5-methoxy-3-nitro-1H-1,2,4-triazole showed enhanced activity against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESKAPE pathogens . The introduction of different substituents at various positions on the triazole ring significantly influenced their antibacterial potency.
- Anticancer Properties : Preliminary findings suggest that some triazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds containing the triazole moiety have shown potential in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Q & A
Q. What are the established synthetic routes for 5-methoxy-3-nitro-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the triazole core. A common approach includes:
Methoxy introduction : Reacting 1,2,4-triazole with methanol under alkaline conditions to form the 5-methoxy intermediate.
Nitration : Treating the intermediate with nitric acid (HNO₃) under controlled temperatures (0–5°C) to introduce the nitro group at the 3-position .
Optimization Strategies :
- Use anhydrous solvents (e.g., DMSO) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC-MS to avoid over-nitration.
- Purify via recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals.
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Methoxylation | NaOH/MeOH, 80°C, 6h | 65–70 | ≥95% | |
| Nitration | HNO₃ (conc.), 0–5°C, 2h | 55–60 | ≥90% |
Q. How is the structural integrity of 5-methoxy-3-nitro-1H-1,2,4-triazole confirmed post-synthesis?
Methodological Answer:
- 1H/13C NMR : Verify methoxy (-OCH₃, δ ~3.8 ppm) and nitro (-NO₂, δ ~8.2 ppm) group integration .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 187.1 (theoretical: 187.04) .
- X-ray Crystallography : Resolve crystal packing and confirm nitro-group orientation (e.g., torsion angles <10°) .
Advanced Research Questions
Q. What thermodynamic properties of 5-methoxy-3-nitro-1H-1,2,4-triazole are critical for its stability, and how are they experimentally determined?
Methodological Answer:
Q. Table 2: Thermodynamic Data
| Property | Value (0–370 K) | Method | Reference |
|---|---|---|---|
| Cp (J/mol·K) | 150.2 ± 1.5 | Adiabatic Calorimetry | |
| ΔH°formation (kJ/mol) | -98.3 ± 2.1 | Combustion Calorimetry |
Q. How can computational methods predict the pharmacological activity of 5-methoxy-3-nitro-1H-1,2,4-triazole derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like 14α-demethylase (PDB: 3LD6). Key interactions include H-bonding with nitro groups and hydrophobic contacts with methoxy substituents .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with antifungal IC50 values (R² > 0.85) .
Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed 10-fold higher binding affinity to fungal enzymes than unsubstituted analogs .
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?
Methodological Answer:
- Variable Analysis : Assess substituent effects (e.g., 5-methoxy vs. 5-methylsulfonyl) on tyrosinase inhibition (IC50: 2.1 µM vs. 8.7 µM) .
- Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., 15 datasets) to identify outliers using Grubbs’ test (α = 0.05) .
Q. How does the nitro group orientation in 5-methoxy-3-nitro-1H-1,2,4-triazole influence its reactivity in further functionalization?
Methodological Answer:
Q. What safety protocols are critical when handling 5-methoxy-3-nitro-1H-1,2,4-triazole in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
